

Application Notes: The Critical Role of Sulfuric Acid in Aniline Nitration Reactions

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Compound of Interest

Compound Name: Aniline nitrate

Cat. No.: B1235615

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Introduction

The nitration of aniline is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, pivotal for producing nitroaniline isomers that are key intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. The reaction typically involves treating aniline with a nitrating mixture, composed of concentrated nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4). While seemingly straightforward, the reaction is nuanced due to the basicity of aniline's amino group ($-\text{NH}_2$). Sulfuric acid plays a multifaceted and controlling role that dictates the reaction's course and the resulting product distribution.

The Dual Function of Sulfuric Acid

In the nitration of aniline, sulfuric acid serves two primary, competing functions:

- **Generation of the Electrophile:** Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO_2^+).^{[1][2][3]} This is the essential first step for the electrophilic attack on the aromatic ring. The reaction is as follows: $\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightleftharpoons \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-$
- **Protonation of Aniline:** Aniline is a basic compound. In the strongly acidic environment of the nitrating mixture, the lone pair of electrons on the nitrogen atom of the amino group readily accepts a proton from sulfuric acid.^{[4][5]} This acid-base reaction is rapid and leads to the formation of the anilinium ion ($\text{C}_6\text{H}_5\text{NH}_3^+$).^{[6][7][8]}

Impact on Reaction Regioselectivity

The protonation of aniline is the critical factor influencing the regioselectivity of the nitration. The electronic properties of the substituent on the benzene ring determine the position of the incoming electrophile.

- Aniline ($-\text{NH}_2$): The amino group is a powerful activating group and is ortho, para-directing.^[9] It donates electron density to the benzene ring through resonance, increasing the nucleophilicity at the ortho and para positions, making them the preferred sites for electrophilic attack.
- Anilinium Ion ($-\text{NH}_3^+$): In contrast, the anilinium ion is a strongly deactivating group and is meta-directing.^{[4][5][10]} The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect ($-I$ effect), which significantly reduces the electron density of the entire ring, particularly at the ortho and para positions.^{[11][12]} Consequently, the meta position becomes the most favorable site for electrophilic attack.^{[7][13]}

Because the reaction medium contains both neutral aniline and the protonated anilinium ion in equilibrium, the nitration yields a mixture of all three isomers: ortho-nitroaniline, meta-nitroaniline, and para-nitroaniline.^{[6][10]} A substantial amount of the meta product is formed, which is uncharacteristic for a reaction involving an amino-substituted benzene ring.^[14]

Controlling the Reaction: The Acetanilide Protection Strategy

Direct nitration of aniline is difficult to control and often leads to oxidation and the formation of tarry byproducts, in addition to the problematic isomer mixture.^[10] To achieve a high yield of the desired para-nitroaniline, a protection-nitration-deprotection strategy is employed.^{[15][16]}

- Protection: The amino group is protected by acetylation with acetic anhydride to form acetanilide. The resulting acetamido group ($-\text{NHCOCH}_3$) is less basic and less activating than the amino group, preventing both protonation and oxidative degradation.^{[15][17]}
- Nitration: The acetamido group is still ortho, para-directing. Nitration of acetanilide yields primarily para-nitroacetanilide due to the steric hindrance of the bulky acetamido group disfavoring ortho substitution.

- Deprotection: The acetyl group is subsequently removed by acid or base hydrolysis to yield para-nitroaniline.[\[15\]](#)

Data Presentation

The presence of sulfuric acid directly influences the product isomer distribution.

Table 1: Typical Isomer Distribution in Direct Nitration of Aniline

Product Isomer	Yield (%)	Directing Group
p-nitroaniline	~51%	-NH₂ (on free aniline)
m-nitroaniline	~47%	-NH ₃ ⁺ (on anilinium ion)
o-nitroaniline	~2%	-NH ₂ (steric hindrance)

(Data sourced from multiple consistent reports[\[10\]](#)[\[14\]](#)[\[18\]](#))

Table 2: Isomer Distribution in Nitration of Acetanilide (Protected Aniline)

Product Isomer	Yield (%)	Directing Group
p-nitroacetanilide	High (Major Product)	-NHCOCH₃
o-nitroacetanilide	Low (Minor Product)	-NHCOCH ₃

| m-nitroacetanilide | Negligible | - |

Experimental Protocols

Protocol 1: Direct Nitration of Aniline

Objective: To synthesize nitroaniline isomers via the direct nitration of aniline.

Materials:

- Aniline (C₆H₅NH₂)

- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Sodium Hydroxide (NaOH) solution, 10%
- Beakers, Erlenmeyer flask, stirring rod, graduated cylinders
- Filtration apparatus (Büchner funnel, filter flask)

Procedure:

- In a 250 mL Erlenmeyer flask, add 10 mL of concentrated sulfuric acid.
- Cool the flask in an ice bath to below 10°C .
- Slowly and carefully, add 5 mL of aniline to the cold sulfuric acid with constant stirring. Anilinium sulfate will be formed.
- Prepare the nitrating mixture by cautiously adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid in a separate flask, keeping it cool in the ice bath.
- Add the nitrating mixture dropwise to the aniline solution over 30 minutes. Use a thermometer to ensure the reaction temperature does not exceed 20°C .
- After the addition is complete, allow the mixture to stand at room temperature for 1 hour to complete the reaction.
- Pour the reaction mixture slowly onto 100 g of crushed ice in a beaker.
- Neutralize the solution by slowly adding 10% NaOH solution until it is alkaline to litmus paper. This will precipitate the nitroaniline isomers.
- Collect the solid product by vacuum filtration and wash with cold water.

- The resulting solid is a mixture of isomers and requires separation by techniques like column chromatography or fractional crystallization.

Protocol 2: Synthesis of p-Nitroaniline via Acetanilide Protection

Objective: To synthesize p-nitroaniline with high selectivity by protecting the amino group.

Part A: Protection (Synthesis of Acetanilide)

- In a 250 mL flask, add 5 mL of aniline and 50 mL of water.
- Add 5 mL of concentrated hydrochloric acid to dissolve the aniline.
- Prepare a solution of 8 g of sodium acetate in 30 mL of water.
- Warm the aniline hydrochloride solution to 50°C, then add 6 mL of acetic anhydride and immediately add the sodium acetate solution.
- Cool the mixture in an ice bath and stir vigorously to precipitate the acetanilide.
- Collect the acetanilide crystals by vacuum filtration and wash with cold water.

Part B: Nitration of Acetanilide[\[19\]](#)

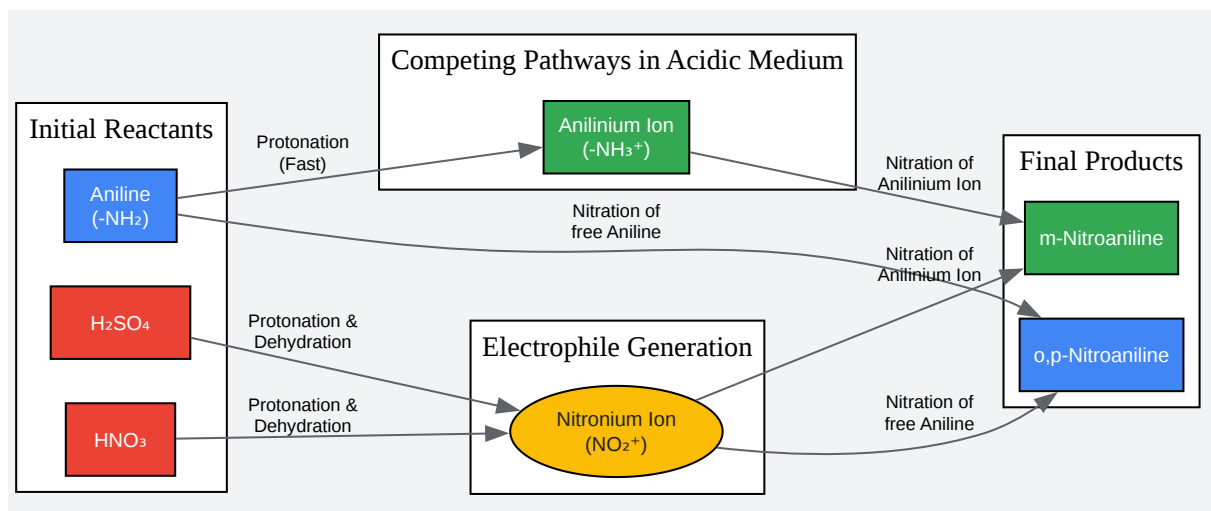
- Place 2.7 g of dry acetanilide in a 125 mL Erlenmeyer flask.[\[19\]](#)
- Add 5 mL of concentrated sulfuric acid and stir until the acetanilide dissolves. Cool the solution in an ice bath.[\[19\]](#)
- In a separate container, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping it cold.[\[19\]](#)
- Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.[\[19\]](#)
- After addition, let the mixture stand for 20 minutes.[\[19\]](#)
- Pour the reaction mixture onto 50 g of crushed ice to precipitate the p-nitroacetanilide.

- Collect the yellow crystals by vacuum filtration and wash thoroughly with cold water.

Part C: Deprotection (Hydrolysis of p-Nitroacetanilide)[19]

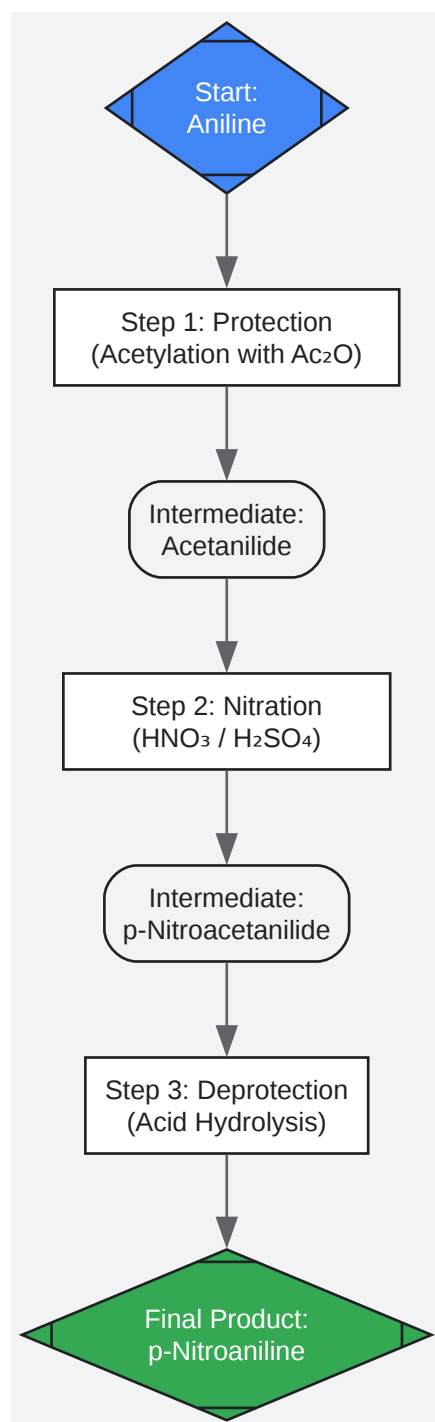
- Transfer the crude p-nitroacetanilide to a flask containing 20 mL of a 70% sulfuric acid solution (prepared by adding 14 mL of concentrated H_2SO_4 to 10 mL of water).
- Gently boil the mixture for 15-20 minutes until the solid dissolves.[19]
- Cool the solution and pour it onto 100 g of crushed ice.
- Neutralize the solution with concentrated aqueous ammonium hydroxide or NaOH solution to precipitate the p-nitroaniline.[19]
- Collect the solid p-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to purify.

Visualizations



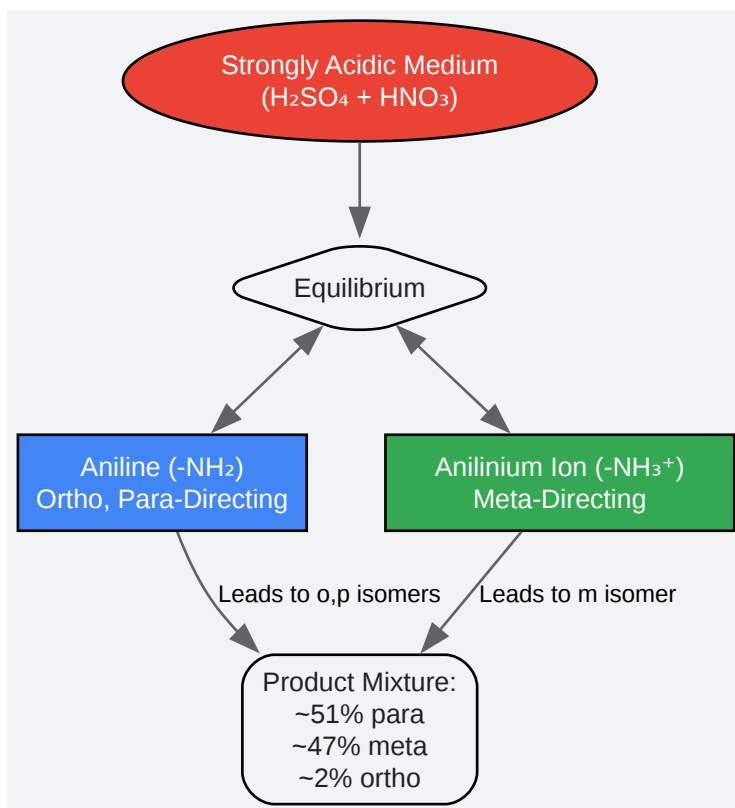
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Caption: Reaction mechanism of aniline nitration in the presence of sulfuric acid.



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Caption: Experimental workflow for the synthesis of p-nitroaniline via protection strategy.



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Caption: Logical relationship between acidic conditions and product distribution.

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- 12. Nitration of aniline in the strong acidic medium also gives *m* - *p* nitroaniline because _____. A: In absence of substitutes, the nitro group always goes to *m* - *p* positions. B: In spite of substituents, the nitro group always goes to only *m* - *p* positions. C: In strong acidic medium aniline is present as anilinium ion. D: In electrophilic substitution reactions, the amino group is Meta directive. [vedantu.com]
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